3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea
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Overview
Description
3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit a wide range of biological activities . They have been found to be cytotoxic to several human cell lines and are key structural motifs in several drugs currently on the market .
Mode of Action
Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . In one study, a derivative proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide variety of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .
Action Environment
The synthesis of some pyrazole derivatives has been achieved at room temperature , suggesting that the compound may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate isocyanate. One common method is the reaction of 3-methyl-1H-pyrazole with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the urea moiety.
Scientific Research Applications
3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar structural features but different functional groups.
1-(1H-pyrazol-3-yl)methylurea: A compound with a similar urea moiety but lacking the methyl group on the pyrazole ring.
Uniqueness
3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea is unique due to the presence of both the methyl group on the pyrazole ring and the urea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its versatility in scientific research.
Properties
IUPAC Name |
1-methyl-3-(1H-pyrazol-5-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-7-6(11)8-4-5-2-3-9-10-5/h2-3H,4H2,1H3,(H,9,10)(H2,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJIYFYAPGYWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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